molecular formula C10H8BrF3 B3314777 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene CAS No. 951889-30-8

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3314777
CAS No.: 951889-30-8
M. Wt: 265.07 g/mol
InChI Key: LBULCFMTSOZYMY-UHFFFAOYSA-N
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Description

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 3-[(2-trifluoromethyl)phenyl]-1-propene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X2), and organometallic compounds can be used. These reactions often require catalysts such as palladium or platinum.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can result in the formation of halogenated or hydrogenated products.

Scientific Research Applications

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, due to its ability to form covalent bonds with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
  • 2-Bromo-4’-(trifluoromethyl)acetophenone
  • 3-Bromo-2-(trifluoromethyl)benzoic acid

Uniqueness

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBULCFMTSOZYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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